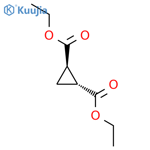

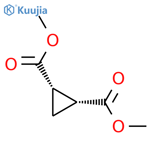

Cas no 826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate)

dimethyl trans-1,2-cyclopropanedicarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2R)-rel-

- dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

- DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE

- NULL

- Cyclopropane-1,2-dicarboxylic acid dimethyl ester,E

- cyclopropane-trans-1,2-dicarboxylic acid dimethyl ester

- dimethyl trans-cyclopropane-1,2-dicarboxylate

- dimethyl trans-cyclopropanedicarboxylate

- trans-dimethyl cyclopropane dicarboxylate

- 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel- (9CI)

- 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, trans- (8CI)

- rel-1,2-Dimethyl (1R,2R)-1,2-cyclopropanedicarboxylate (ACI)

- (trans)-1,2-Bis(methoxycarbonyl)cyclopropane

- Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate

- SCHEMBL974400

- (1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate

- dimethyl-trans-1,2-cyclopropanedicarboxylate

- P10056

- AKOS016346730

- (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate

- 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel-

- 1,2-dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

- DTXSID10423928

- 826-35-7

- MFCD00062806

- DB-008579

- AS-50384

- Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E

- trans-cyclopropane-1,2-dicarboxylic acid dimethylester

- CS-0028052

- dimethyl (+/-)-trans-cyclopropane-1,2-dicarboxylate

- Dimethyltrans-1,2-cyclopropanedicarboxylate

- dimethyl trans-1,2-cyclopropanedicarboxylate

-

- MDL: MFCD00062806

- Inchi: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1

- Chiave InChI: JBVOSZYUSFDYIN-RFZPGFLSSA-N

- Sorrisi: C([C@@H]1C[C@H]1C(=O)OC)(=O)OC

Proprietà calcolate

- Massa esatta: 158.05800

- Massa monoisotopica: 158.057909

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 11

- Conta legami ruotabili: 4

- Complessità: 167

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.1

- Conta Tautomer: niente

- Carica superficiale: 0

- Superficie polare topologica: 52.6

Proprietà sperimentali

- Colore/forma: Liquido trasparente incolore

- Densità: 1.12

- Punto di ebollizione: 101 °C (18 mmHg)

- Punto di infiammabilità: 99°C

- Indice di rifrazione: 1.4425-1.4445

- PSA: 52.60000

- LogP: -0.03150

- Solubilità: Insolubile in acqua

dimethyl trans-1,2-cyclopropanedicarboxylate Informazioni sulla sicurezza

- Codice categoria di pericolo: 22

- Istruzioni di sicurezza: 36/37/39-26

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R22

dimethyl trans-1,2-cyclopropanedicarboxylate Dati doganali

- CODICE SA:2917209090

- Dati doganali:

Codice doganale cinese:

2917209090Panoramica:

HS: 291720990 altro (Cicloalkane\Cicloene\Terpene ciclico)Acido policarbossilico IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) MFN tariffa: 6,5% tariffa generale: 30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, acido tereftalico specificare 4-CBAvalue, acido tereftalico specificare valore P-TLacido, acido tereftalico indicare colore, acido tereftalico indicare umidità

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:

291720990 altri acidi policarbossilici ciclanici, ciclanici o ciclotherpenici, loro anidri, alogenuri, perossidi, perossiacidi e loro derivati. IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

dimethyl trans-1,2-cyclopropanedicarboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB959-20g |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 95% | 20g |

7054.0CNY | 2021-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099127-500mg |

Dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 98% | 500mg |

¥144.00 | 2024-07-28 | |

| TRC | D478848-500mg |

Dimethyl trans-1,2-Cyclopropanedicarboxylate |

826-35-7 | 500mg |

$ 75.00 | 2023-09-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123822-10G |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 97% | 10g |

¥ 858.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123822-100G |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 97% | 100g |

¥ 4,752.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123822-5G |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 97% | 5g |

¥ 528.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123822-50G |

dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 97% | 50g |

¥ 2,640.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099127-1g |

Dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 98% | 1g |

¥190.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099127-100g |

Dimethyl trans-1,2-cyclopropanedicarboxylate |

826-35-7 | 98% | 100g |

¥3404.00 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46935-1g |

(1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate |

826-35-7 | 95% | 1g |

¥123.0 | 2024-07-18 |

dimethyl trans-1,2-cyclopropanedicarboxylate Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

1.2 Catalysts: Sulfuric acid ; reflux

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

2.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 8

2.1 Solvents: Dichloromethane

3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide

4.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide

3.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 12

Synthetic Routes 13

2.1 Reagents: Acetic acid , Sodium acetate , Tetrabutylammonium tetrafluoroborate

Synthetic Routes 14

2.1 Reagents: Acetic acid , Sodium acetate , Tetrabutylammonium tetrafluoroborate

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

2.1 Reagents: Sodium carbonate Solvents: Dichloromethane ; 3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C

3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide

4.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 20

1.2 Solvents: Pentane , Hexane

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide

3.1 Solvents: Dimethyl sulfoxide

Synthetic Routes 25

Synthetic Routes 26

1.2 Solvents: Pentane , Hexane

dimethyl trans-1,2-cyclopropanedicarboxylate Raw materials

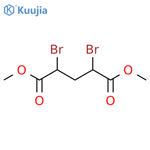

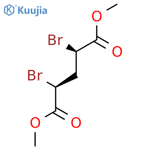

- Pentanedioic acid, 2,4-dibromo-, dimethyl ester, (R*,S*)-

- Oxonium, trimethyl-(9CI)

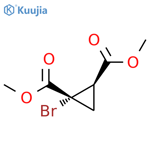

- 1,2-Cyclopropanedicarboxylic acid, 1-bromo-, dimethyl ester, (1R,2S)-rel- (9CI)

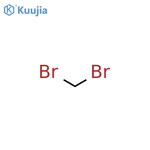

- Dibromomethane

- 1,5-Dimethyl Pentanedioate

- 3,9-Dioxa-2,10-disilaundeca-4,7-diene, 4,8-dimethoxy-2,2,10,10-tetramethyl-

- Methanaminium, N-methyl-N-(methyloxidophenyl-λ4-sulfanylidene)-, inner salt

- Pentanedioic acid, 2,4-dibromo-, 1,5-dimethyl ester, (2R,4R)-rel-

- methylmethyl(oxo)phenyl-lambda6-sulfanylideneamine

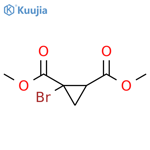

- Dimethyl Maleate

- pentanedioic acid

- Borate(1-),tetrafluoro-

- Chlorotrimethylsilane

- 1,5-dimethyl 2,4-dibromopentanedioate

- Methyl phenyl sulfoxide

- 1,2-Cyclopropanedicarboxylic acid, 1-bromo-, cis- (9CI)

- 1,2-Cyclopropanedicarboxylic acid, 1-bromo-, dimethyl ester, cis- (9CI)

- Dimethyl fumarate

- imino(methyl)phenyl-λ?-sulfanone

- diethyl trans-cyclopropane-1,2-dicarboxylate

dimethyl trans-1,2-cyclopropanedicarboxylate Preparation Products

dimethyl trans-1,2-cyclopropanedicarboxylate Letteratura correlata

-

Katharina G. Hugentobler,Francisca Rebolledo Org. Biomol. Chem. 2014 12 615

-

2. 674. Photochemical transformations. Part V. The constitutions of photosantonic acid and derivativesD. H. R. Barton,P. de Mayo,M. Shafiq J. Chem. Soc. 1958 3314

826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate) Prodotti correlati

- 2177-77-7(Methyl 2-methylvalerate)

- 20913-25-1(Ethyl 2-Methylcyclopropane-1-carboxylate)

- 868-57-5(DL-2-Methylbutyric Acid Methyl Ester)

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 4630-82-4(Methyl cyclohexanecarboxylate)

- 2868-37-3(Methyl cyclopropanecarboxylate)

- 19780-94-0(Dimethyl 2-methylhexanedioate)

- 4630-80-2(Methyl cyclopentanecarboxylate)

- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)

- 385391-87-7(2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)